molecular formula C6H5F3O2 B8591216 (2-Trifluoromethyl-furan-3-yl)-methanol

(2-Trifluoromethyl-furan-3-yl)-methanol

Cat. No. B8591216
M. Wt: 166.10 g/mol
InChI Key: FTNOSOXACBESBB-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

20 g of the product of Stage B were cooled to -60° C. in 200 ml of toluene, 160 ml of diisobutylaluminium hydride were added dropwise. The mixture was stirred for 1 and a half hours at -60° C. and was then poured into sodium potassium double tartrate and extracted with methylene chloride. The solvent was evaporated and the residue was chromatographed on silica (eluent: 7/3 hexane/ethyl acetate) to obtain 16 g of the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[C:8](OCC)=[O:9].[H-].C([Al+]CC(C)C)C(C)C.[K].[Na]>C1(C)C=CC=CC=1>[F:14][C:2]([F:1])([F:13])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9] |f:1.2,3.4,^1:24,25|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C=1OC=CC1C(=O)OCC)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 and a half hours at -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (eluent: 7/3 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1OC=CC1CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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